Theobromine-d6

Description

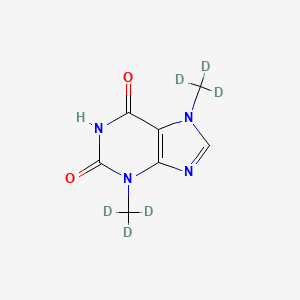

Structure

3D Structure

Properties

IUPAC Name |

3,7-bis(trideuteriomethyl)purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)9-7(13)11(5)2/h3H,1-2H3,(H,9,12,13)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPQBXQYLJRXSA-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)NC(=O)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C=NC2=C1C(=O)NC(=O)N2C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40703028 | |

| Record name | 3,7-Bis[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117490-40-1 | |

| Record name | 3,7-Dihydro-3,7-di(methyl-d3)-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117490-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-Bis[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 117490-40-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Theobromine-d6: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Properties and Applications of Theobromine-d6 for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is the deuterated analog of theobromine, a naturally occurring methylxanthine alkaloid found predominantly in the cacao bean.[1][2][3] Its structural similarity to caffeine results in comparable, albeit milder, physiological effects.[4][5] The primary application of this compound in a research and drug development setting is as an internal standard for the precise quantification of theobromine in biological matrices using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3][5] The incorporation of six deuterium atoms provides a distinct mass shift, enabling accurate differentiation from the endogenous analyte while maintaining nearly identical chemical and physical properties.

Chemical Structure and Properties

This compound, systematically named 3,7-dihydro-3,7-di(methyl-d3)-1H-purine-2,6-dione, is a purine alkaloid. The deuterium atoms are located on the two methyl groups attached to the xanthine core.

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a white solid with the key properties summarized in the table below.[4][6]

| Property | Value | Reference |

| Chemical Formula | C₇H₂D₆N₄O₂ | [2][7] |

| Molecular Weight | 186.20 g/mol | [2][5][7] |

| CAS Number | 117490-40-1 | [2][4][7] |

| Appearance | White Solid | [4][6] |

| IUPAC Name | 3,7-dihydro-3,7-di(methyl-d3)-1H-purine-2,6-dione | [2][5][7] |

| Purity | ≥99% deuterated forms (d₁-d₆) | [2] |

| UV Maximum (λmax) | 273 nm | [2] |

Solubility

The solubility of this compound in various solvents is a critical parameter for its use in analytical standards preparation.

| Solvent | Concentration | Reference |

| DMF | 10 mg/ml | [2] |

| DMSO | 10 mg/ml | [2] |

| Ethanol | 1 mg/ml | [2] |

| PBS (pH 7.2) | 1 mg/ml | [2] |

Biological Activity of Theobromine (Non-labeled)

The biological effects of theobromine are relevant to researchers using its deuterated analog, as understanding the parent compound's mechanism of action provides context for its physiological relevance. Theobromine primarily acts as a competitive non-selective adenosine receptor antagonist and a phosphodiesterase (PDE) inhibitor.[2][3][4]

Key Signaling Pathways

Theobromine has been shown to modulate several key signaling pathways:

-

Adenosine Receptor Antagonism: By blocking adenosine receptors, theobromine mitigates the sleep-promoting and relaxing effects of adenosine, leading to a mild stimulant effect.[4]

-

Phosphodiesterase (PDE) Inhibition: Theobromine inhibits PDE enzymes, particularly PDE4, which leads to an increase in intracellular cyclic AMP (cAMP).[4] This elevation in cAMP can trigger a cascade of downstream effects, including the activation of Protein Kinase A (PKA).

-

MAPK and NF-κB Signaling: Studies have indicated that theobromine can influence the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are crucial in inflammatory responses.[2]

-

Akt/mTOR Pathway: Theobromine has been observed to attenuate the Akt/mammalian Target of Rapamycin (mTOR) kinase signaling pathway, which is involved in cell proliferation and growth.

-

AMPK Signaling: Theobromine can increase the phosphorylation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[3]

Caption: Simplified diagram of theobromine's cellular signaling pathways.

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analytical methods. Below is a generalized experimental workflow and a more detailed protocol for the quantification of theobromine in a biological matrix.

General Experimental Workflow

Caption: A generalized workflow for quantifying theobromine using this compound.

Detailed Protocol: Quantification of Theobromine in Human Plasma by LC-MS/MS

This protocol is a representative method and may require optimization based on the specific instrumentation and laboratory conditions.

1. Materials and Reagents:

-

This compound (Internal Standard)

-

Theobromine (Analytical Standard)

-

Human Plasma (blank)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure Water

2. Standard Solution Preparation:

-

Stock Solutions (1 mg/mL): Prepare stock solutions of theobromine and this compound in methanol.

-

Working Solutions: Serially dilute the stock solutions to prepare a series of calibration standards and a working solution of the internal standard (e.g., 100 ng/mL).

3. Sample Preparation:

-

To 100 µL of plasma sample, add 10 µL of the this compound internal standard working solution.

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile (protein precipitation agent).

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Conditions:

| Parameter | Condition |

| LC System | UHPLC system |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | A suitable gradient to separate the analyte from matrix components. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Theobromine: [M+H]⁺ → fragment ionsthis compound: [M+H]⁺ → fragment ions |

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of theobromine to this compound against the concentration of theobromine standards.

-

Determine the concentration of theobromine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is an indispensable tool for researchers in pharmacology, toxicology, and clinical chemistry. Its use as an internal standard ensures the accuracy and precision of quantitative methods for theobromine. A thorough understanding of its chemical properties, the biological pathways of its non-labeled counterpart, and detailed experimental protocols are essential for its effective application in a research setting. This guide provides a comprehensive overview to support the work of scientists and professionals in drug development and related fields.

References

- 1. researchgate.net [researchgate.net]

- 2. Immunostimulatory Activities of Theobromine on Macrophages via the Activation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. What is the mechanism of Theobromin? [synapse.patsnap.com]

- 5. Theobromine - Wikipedia [en.wikipedia.org]

- 6. 错误页 [amp.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Theobromine-d6

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling process for Theobromine-d6. Designed for researchers, scientists, and drug development professionals, this document details the synthetic strategy, a representative experimental protocol, and methods for characterization. The primary application of this compound is as a stable, non-radioactive internal standard for the quantification of theobromine in biological samples using mass spectrometry-based assays.

Synthetic Strategy and Isotopic Labeling

The synthesis of this compound, formally known as 3,7-di(methyl-d3)-1H-purine-2,6-dione, is achieved by introducing two deuterated methyl groups onto a xanthine precursor. The most common and efficient method for this isotopic labeling is through a bimolecular nucleophilic substitution (SN2) reaction.

The core of the process involves the N-methylation of a suitable starting material, such as 3-methylxanthine or xanthine itself, using a deuterated methylating agent. The most frequently used reagent for this purpose is trideuteromethyl iodide (CD₃I), often referred to as deuterated methyl iodide.

The reaction mechanism proceeds in two key steps for each methylation:

-

Deprotonation: A base, such as sodium methoxide (NaOMe), is used to remove an acidic proton from a nitrogen atom on the purine ring system. This generates a nucleophilic anion.

-

Nucleophilic Attack: The resulting anion attacks the electrophilic carbon of the trideuteromethyl iodide (CD₃I), displacing the iodide leaving group and forming a new N-CD₃ bond.

To synthesize the d6-labeled compound, this process is performed sequentially on the two available nitrogen atoms (N3 and N7) of the xanthine scaffold.

Caption: Synthetic pathway for this compound via sequential deuteromethylation.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, adapted from established methods for the N-methylation of xanthine derivatives.[1][2] The synthesis should be performed by trained personnel in a properly equipped laboratory, utilizing a fume hood and appropriate personal protective equipment (PPE).

Materials and Reagents:

-

3-Methylxanthine (Starting Material)

-

Trideuteromethyl iodide (CD₃I)

-

Sodium methoxide (NaOMe)

-

Anhydrous Methanol (MeOH) or Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (for TLC)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

TLC plates (silica gel 60 F₂₅₄)

-

Deionized Water

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the starting material (e.g., 3-methylxanthine) in an anhydrous solvent such as methanol or DMF.

-

Deprotonation: Add sodium methoxide (NaOMe) to the suspension. The mixture should be stirred gently until the starting material dissolves completely, indicating the formation of the sodium salt.[1]

-

Deuteromethylation: Carefully add trideuteromethyl iodide (CD₃I) to the solution using a syringe. The reaction is typically exothermic and should be controlled.

-

Reaction: Heat the reaction mixture to a constant temperature, for example, 50–60°C, under continuous stirring.[1]

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC), with a mobile phase such as dichloromethane/methanol (95:5).[1] The disappearance of the starting material spot and the appearance of the product spot indicate reaction progression. The reaction is often complete within 40-90 minutes, depending on the temperature.[1]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in water and extract the product into an organic solvent like dichloromethane. Repeat the extraction process multiple times to maximize recovery.

-

Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution to remove the drying agent.

-

Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from an appropriate solvent system to obtain pure this compound.

Caption: General experimental workflow for the synthesis of this compound.

Characterization and Data

To confirm the successful synthesis and purity of this compound, several analytical techniques are employed. The quantitative data derived from these analyses are crucial for validating the final product.

Analytical Methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of the final product and to determine the isotopic purity by analyzing the relative abundance of different isotopologues (molecules differing only in their isotopic composition).[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The absence of signals corresponding to the N-methyl protons confirms successful deuteration.

-

²H NMR: A signal at the chemical shift corresponding to the N-methyl positions confirms the location of the deuterium labels.[3]

-

¹³C NMR: The carbon signals for the deuterated methyl groups will appear as multiplets due to C-D coupling, providing further structural confirmation.

-

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound, with expected values based on commercially available standards and analogous reactions.

| Parameter | Value | Reference |

| Formal Name | 3,7-dihydro-3,7-di(methyl-d₃)-1H-purine-2,6-dione | [4] |

| Molecular Formula | C₇H₂D₆N₄O₂ | [4] |

| Molecular Weight | 186.2 g/mol | [4] |

| Isotopic Purity | ≥98% (typically ≥99% for d₁-d₆ forms) | [4] |

| Expected Yield | ~90% | [1] |

| Appearance | White to off-white solid | [5] |

| Melting Point | ~351 °C (unlabeled Theobromine) | [5] |

References

Physical and chemical properties of Theobromine-d6

An In-depth Technical Guide to Theobromine-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental applications, and metabolic pathways of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction to this compound

This compound is the deuterium-labeled version of Theobromine, a methylxanthine alkaloid naturally found in cacao beans.[1][2] As an isotopically labeled compound, this compound serves as an invaluable tool in analytical and metabolic research.[2] Its primary application is as an internal standard for the precise quantification of theobromine in various matrices using mass spectrometry-based methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][3] The incorporation of deuterium atoms results in a higher molecular weight compared to the unlabeled theobromine, allowing for its differentiation in mass spectrometric analysis without significantly altering its chemical properties.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Formal Name | 3,7-dihydro-3,7-di(methyl-d3)-1H-purine-2,6-dione | [1] |

| Synonym(s) | 3,7-Dimethylxanthine-d6, Diurobromine-d6, Santheose-d6 | [2][4] |

| CAS Number | 117490-40-1 | [1][2][4] |

| Molecular Formula | C₇H₂D₆N₄O₂ | [1][2][4] |

| Molecular Weight | 186.2 g/mol | [1][2][4] |

| Appearance | White to off-white solid | [2][5] |

| Purity | ≥99% deuterated forms (d1-d6) | [1] |

| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 1 mg/ml, PBS (pH 7.2): 1 mg/ml | [1] |

| Storage Temperature | +4°C | [6] |

Experimental Protocols

Quantification of Theobromine in Biological Samples using LC-MS

This compound is frequently used as an internal standard to ensure the accuracy and precision of theobromine quantification in biological matrices such as plasma, urine, or tissue homogenates.

Objective: To accurately measure the concentration of theobromine in a given biological sample.

Materials:

-

Theobromine standard

-

This compound (internal standard)

-

Biological sample (e.g., plasma)

-

Acetonitrile

-

Formic acid

-

Water (LC-MS grade)

-

Centrifuge

-

LC-MS system

Methodology:

-

Preparation of Standard Solutions: Prepare a series of calibration standards of theobromine at known concentrations. A stock solution of this compound is also prepared to be used as the internal standard.

-

Sample Preparation:

-

Thaw the biological samples.

-

To a known volume of the sample (e.g., 100 µL of plasma), add a fixed amount of the this compound internal standard solution.

-

Add a protein precipitation agent, such as acetonitrile, to the sample to remove proteins.

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

LC-MS Analysis:

-

Inject the prepared sample into the LC-MS system.

-

The separation is typically achieved using a reversed-phase HPLC column.[7]

-

The mobile phase often consists of a gradient of water and acetonitrile with a small amount of formic acid.[7]

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for both theobromine and this compound.

-

-

Data Analysis:

-

A calibration curve is generated by plotting the ratio of the peak area of theobromine to the peak area of this compound against the concentration of the theobromine standards.

-

The concentration of theobromine in the unknown samples is then calculated from this calibration curve.

-

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. vivanls.com [vivanls.com]

- 5. This compound | 117490-40-1 [amp.chemicalbook.com]

- 6. This compound | TRC-T343802-1MG | LGC Standards [lgcstandards.com]

- 7. hrcak.srce.hr [hrcak.srce.hr]

Theobromine and its Metabolites: A Technical Guide to their Biological Roles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theobromine, a methylxanthine alkaloid most notably found in cocoa, has garnered significant scientific interest for its diverse physiological effects. This technical guide provides an in-depth exploration of the biological roles of theobromine and its primary metabolites. It details the compound's mechanisms of action, focusing on adenosine receptor antagonism and phosphodiesterase inhibition, and elucidates the downstream effects on various signaling pathways. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing its activity, and provides visual representations of its metabolic and signaling pathways to facilitate a comprehensive understanding for research and drug development applications.

Introduction

Theobromine (3,7-dimethylxanthine) is a purine alkaloid naturally occurring in various plants, with the highest concentrations found in the seeds of Theobroma cacao. Structurally similar to caffeine, theobromine exhibits a range of pharmacological activities, though generally with a milder and longer-lasting profile. Its biological effects are primarily attributed to its interaction with key enzyme systems and cellular receptors, leading to downstream modulation of various physiological processes. This guide will delve into the core molecular interactions of theobromine and its metabolites, providing a technical foundation for researchers in the field.

Mechanisms of Action

Theobromine's biological effects are primarily mediated through two principal mechanisms:

-

Adenosine Receptor Antagonism: Theobromine acts as a competitive antagonist at adenosine A1 and A2A receptors. By blocking these receptors, it mitigates the inhibitory effects of adenosine on neurotransmission, leading to a mild stimulant effect on the central nervous system and cardiovascular system. However, its affinity for these receptors is lower than that of caffeine.

-

Phosphodiesterase (PDE) Inhibition: Theobromine inhibits various phosphodiesterase enzymes, with a notable effect on PDE4. This inhibition leads to an increase in intracellular concentrations of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in a multitude of cellular signaling pathways.

Signaling Pathways

The dual mechanisms of action of theobromine trigger a cascade of downstream signaling events:

cAMP/PKA/CREB Signaling Pathway

By inhibiting PDEs, theobromine elevates intracellular cAMP levels. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of various genes, including brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival, synaptic plasticity, and cognitive functions like learning and memory.

Anti-inflammatory Signaling via NF-κB

Theobromine has demonstrated anti-inflammatory properties by modulating the nuclear factor-kappa B (NF-κB) signaling pathway. It can suppress the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines and mediators. This inhibitory effect on NF-κB contributes to theobromine's potential in mitigating inflammatory responses.

Metabolism and Metabolites

Theobromine is metabolized in the liver, primarily by cytochrome P450 enzymes CYP1A2 and CYP2E1. The metabolic process involves demethylation and oxidation, resulting in several key metabolites that are excreted in the urine.

The primary metabolites of theobromine and their relative urinary excretion percentages are summarized below:

| Metabolite | Percentage of Total Urinary Excretion (Mean ± SD) |

| 7-Methylxanthine | 36 ± 5% |

| 3-Methylxanthine | 21 ± 4% |

| 6-amino-5[N-methylformylamino]-1-methyluracil (6-AMMU) | 11 ± 4% |

| 7-Methyluric Acid | 10 ± 2% |

| 3,7-Dimethyluric Acid | 1.3 ± 0.6% |

| 3-Methyluric Acid | 0.5 ± 0.4% |

| Unchanged Theobromine | 21 ± 4% |

Biological Activity of Metabolites

-

7-Methylxanthine: This major metabolite has been shown to inhibit monosodium urate crystallization, suggesting a potential therapeutic role in conditions like gout. It also exhibits some physiological and pharmacological importance, including effects on myopia progression.

-

3-Methylxanthine: This metabolite is known to inhibit xanthine crystallization and may have a protective role against the formation of renal xanthine calculi in individuals with xanthinuria. It also possesses diuretic, cardiotonic, and smooth muscle relaxant activities.

Pharmacokinetics

The pharmacokinetic profile of theobromine is characterized by slower absorption and a longer half-life compared to caffeine.

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 2-3 hours | |

| Elimination Half-life (t½) | 6-10 hours | |

| Volume of Distribution (Vd) | 0.76 L/kg | |

| Clearance (CL) | 0.88 mL/min/kg |

Physiological Effects and Quantitative Data

Cardiovascular Effects

Theobromine exhibits vasodilatory effects, which can contribute to a reduction in blood pressure. However, its effects on heart rate can be dose-dependent, with higher doses potentially causing an increase. Clinical trials have investigated various dosages to assess these effects.

| Study Focus | Dosage | Outcome | Reference |

| Blood Pressure | 979 mg/day (theobromine-enriched cocoa) for 3 weeks | Lowered central systolic blood pressure by 4.3 mmHg | |

| Heart Rate | 500-1000 mg (single dose) | Dose-dependent increase in heart rate | |

| Coronary Artery Dilation | 300-600 mg/day | Dilation of coronary arteries |

Respiratory Effects

Theobromine acts as a bronchodilator and has been investigated for its potential in managing respiratory conditions such as asthma. It has also been shown to have antitussive (cough-suppressing) effects.

| Study Focus | Dosage | Outcome | Reference |

| Bronchodilation in Asthma | 10 mg/kg | Bronchodilation peaked at 2 hours and lasted for 6 hours |

Nervous System Effects

As an adenosine receptor antagonist, theobromine has mild psychostimulant effects, although weaker than caffeine. It can enhance cognitive function and working memory.

| Study Focus | Dosage | Outcome | Reference |

| Mood and Vigilance | 250 mg, 500 mg, 1000 mg | Limited subjective effects at 250 mg, negative mood effects at higher doses | |

| Working Memory in Rats | 0.05% in diet for 73 days | Improved working memory |

Anti-inflammatory Effects

Theobromine has been shown to modulate inflammatory responses, in part through the inhibition of the NF-κB pathway.

| Study Focus | Model | Outcome | Reference |

| Cytokine Production | RAW 264.7 macrophages | Increased production of TNF-α and IL-6 | |

| NF-κB Activation | In vitro | Suppresses NF-κB activation |

Experimental Protocols

Adenosine Receptor Binding Assay

This protocol outlines a general procedure for determining the binding affinity of theobromine to adenosine receptors using a radioligand competition assay.

Objective: To determine the inhibitory constant (Ki) of theobromine for adenosine A1 and A2A receptors.

Materials:

-

Cell membranes expressing the target human adenosine receptor (e.g., from HEK293 or CHO cells).

-

Radioligand (e.g., [³H]DPCPX for A1 receptors, [³H]ZM241385 for A2A receptors).

-

Theobromine solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂).

-

GF/B glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest in an ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of theobromine.

-

Incubation: Incubate the plate at a specified temperature and duration (e.g., 60 minutes at 25°C) to allow for competitive binding.

-

Filtration: Terminate the reaction by rapid vacuum filtration through GF/B filters to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of theobromine that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Phosphodiesterase (PDE) Activity Assay

This protocol describes a general method to measure the inhibitory effect of theobromine on PDE activity.

Objective: To determine the IC50 value of theobromine for specific PDE isoforms.

Materials:

-

Purified PDE enzyme.

-

cAMP or cGMP substrate.

-

Theobromine solutions of varying concentrations.

-

Assay buffer.

-

5'-Nucleotidase.

-

Reagent to detect phosphate (e.g., Malachite Green-based reagent).

-

Microplate reader.

Procedure:

-

Enzyme Reaction: In a microplate, combine the PDE enzyme, the cAMP or cGMP substrate, and varying concentrations of theobromine in the assay buffer.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific time to allow the PDE to hydrolyze the cyclic nucleotide.

-

Termination and Conversion: Stop the reaction and add 5'-nucleotidase to convert the resulting 5'-monophosphate into a nucleoside and inorganic phosphate.

-

Phosphate Detection: Add a reagent that reacts with the liberated phosphate to produce a detectable signal (e.g., colorimetric or fluorescent).

-

Measurement: Read the signal using a microplate reader.

-

Data Analysis: Plot the signal against the theobromine concentration to determine the IC50 value.

Conclusion

Theobromine and its metabolites exhibit a range of biological activities with potential therapeutic implications. Its primary mechanisms of adenosine receptor antagonism and phosphodiesterase inhibition lead to diverse effects on the cardiovascular, respiratory, and central nervous systems, as well as demonstrating anti-inflammatory properties. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and professionals in drug development seeking to further investigate and harness the pharmacological potential of this natural compound. Further research is warranted to fully elucidate the specific contributions of its metabolites to its overall biological profile and to explore its therapeutic applications in well-controlled clinical settings.

An In-depth Technical Guide to the Natural Occurrence of Theobromine in Cocoa and Tea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analysis of theobromine in Theobroma cacao (cocoa) and Camellia sinensis (tea). It includes quantitative data, detailed experimental protocols, and visualizations of key biochemical and experimental pathways to serve as a resource for research and development.

Introduction to Theobromine

Theobromine (3,7-dimethylxanthine) is a purine alkaloid belonging to the methylxanthine class of compounds, which also includes caffeine and theophylline.[1][2][3] It is the primary alkaloid found in the seeds of the Theobroma cacao tree, the source of cocoa and chocolate.[2][4] Theobromine is also present in smaller quantities in the leaves of the tea plant, Camellia sinensis, as well as in other plants like the kola nut and yerba mate.[1][2] Structurally similar to caffeine, theobromine exerts several physiological effects in humans, including mild stimulation of the cardiovascular system, bronchodilation, and diuresis, but has a less pronounced effect on the central nervous system.[2][5] Its mechanisms of action primarily involve the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes.[1][2][5]

Theobromine in Cocoa (Theobroma cacao)

Cocoa is the most significant natural source of theobromine.[4] Its concentration is influenced by genetic factors (cocoa variety), geographical origin, and post-harvest processing steps such as fermentation and roasting.[6][7][8]

Theobromine content varies significantly among different cocoa bean varieties and their processed products. Forastero beans generally contain a higher percentage of theobromine compared to the Criollo variety.[8] Processing steps like fermentation and roasting typically lead to a reduction in theobromine levels.[6][9]

Table 1: Theobromine Content in Theobroma cacao Products

| Cocoa Product/Variety | Processing Stage | Theobromine Content | Analytical Method | Reference(s) |

| Forastero Amazonian Cocoa (FAC) | Fresh Beans | 21.93 ± 2.04 mg/g | Not Specified | [7] |

| Forastero Variety | Fresh Beans (Semi-mechanized) | 7.78 ± 0.23 g/100g (77.8 mg/g) | Not Specified | [9] |

| Forastero Variety | Fermented Beans (168h) | 5.78 ± 0.19 g/100g (57.8 mg/g) | Not Specified | [9] |

| Cocoa Beans (General) | Natural | ~1% of bean | Not Specified | [2] |

| Cocoa Beans (General) | Fermented | 1.5–3% (15-30 g/kg) | Not Specified | [4] |

| Dark Chocolate | Processed | ~200 mg per 28g | Not Specified | [2] |

| Dark Chocolate (70-85% cocoa) | Processed | Up to 810 mg per 100g | Not Specified | [10] |

| Milk Chocolate | Processed | ~60 mg per 28g | Not Specified | [2] |

| Instant Cocoa Mixes | Processed | 39.5 to 79.5 mg/cup | HPLC | [11] |

| Cacao Pod Husk | Fresh | 0.40% | Not Specified | [12] |

In Theobroma cacao, theobromine is synthesized from purine nucleotides.[6][13] The primary pathway involves the conversion of adenosine monophosphate (AMP) or inosine monophosphate (IMP) to xanthosine.[13][14] Xanthosine is then methylated to form 7-methylxanthosine, which is subsequently converted to 7-methylxanthine and finally methylated to produce theobromine.[13][14] This synthesis occurs predominantly in the young pericarp and cotyledons of the cocoa fruit, with theobromine accumulating in the seeds as they mature.[6][13][15] While some transport from the pericarp to the seed may occur, most of the theobromine found in seeds is synthesized within the cotyledons themselves.[15][16]

Caption: Biosynthetic pathway of theobromine in Theobroma cacao.

Theobromine in Tea (Camellia sinensis)

While caffeine is the predominant methylxanthine in tea, theobromine is also present, typically at concentrations about one-tenth that of caffeine.[17] The levels vary based on the type of tea, which is determined by the degree of oxidation during processing.

The concentration of theobromine in tea is generally lower than in cocoa products. Black teas tend to have higher levels than green or white teas.

Table 2: Theobromine Content in Camellia sinensis Products

| Tea Type | Preparation | Theobromine Content | Analytical Method | Reference(s) |

| Black Tea | 8 oz cup | 10–15 mg | Not Specified | [18] |

| American Black Tea | Brewed cup | 3.6 mg/cup | HPLC | [11] |

| Imported Black Tea | Brewed cup | 4.4 mg/cup | HPLC | [11] |

| Green Tea | 8 oz cup | 1–5 mg | Not Specified | [18] |

| Green Tea | Dry Leaf Weight | 1.22 to 6.04 mg/g | HPLC | [19] |

| Oolong Tea | 8 oz cup | 5–10 mg | Not Specified | [18] |

| White Tea | 8 oz cup | < 1 mg | Not Specified | [18] |

| Manufactured Tea | Dry Weight | 0.15–0.20% | Not Specified | [4] |

| Tea Leaves (General) | Dry Weight | Not Detected to 11.2 mg/g | HPLC | [20] |

| Herbal Teas | 8 oz cup | 0 mg | Not Specified | [18] |

Similar to cocoa, theobromine biosynthesis in tea originates from purine metabolism.[21] The pathway proceeds from xanthosine to 7-methylxanthine, then to theobromine.[22] In tea plants, theobromine is a direct precursor to caffeine, being methylated by caffeine synthase.[22] This explains why theobromine concentrations are generally lower than caffeine in tea. The synthesis is closely linked to the growth of new shoots.[22]

Caption: Simplified biosynthetic pathway of theobromine and caffeine in Camellia sinensis.

Experimental Methodologies

Accurate quantification of theobromine requires robust extraction and analytical protocols. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.[23][24]

This protocol is based on solvent extraction methods described in the literature.[25][26]

-

Sample Preparation : Weigh 10g of defatted cocoa powder into a 250 mL round-bottom flask.

-

Pre-treatment : Add a small amount of magnesium oxide and 15-20 mL of methanol. The magnesium oxide helps to precipitate tannins.[25][26]

-

Methanol Evaporation : Gently heat the mixture using a heating mantle to boil off the methanol with occasional stirring. Ensure adequate ventilation.

-

Soxhlet Extraction : Transfer the dried cocoa powder to a Soxhlet thimble and place it in a Soxhlet extractor. Add ~700 mL of dichloromethane (DCM) to the boiling flask and reflux for at least 30 minutes.[25]

-

Filtration : After cooling, vacuum filter the DCM extract to separate it from the solid cocoa residue. Wash the residue with a small amount of fresh DCM.

-

Drying : Transfer the combined DCM extract to a beaker and add anhydrous magnesium sulfate to remove any residual water.

-

Purification : Gravity filter the dried DCM solution through a cotton plug to remove the magnesium sulfate.

-

Concentration : Evaporate the DCM in a fume hood on a hotplate until approximately 40 mL remains.

-

Precipitation : Remove from heat and add ~180 mL of diethyl ether to the concentrated DCM solution. Theobromine is less soluble in this mixture, causing it to precipitate.[25]

-

Isolation : Cool the solution in an ice bath for 5-10 minutes, then collect the precipitated theobromine via vacuum filtration. Wash the solid with a small amount of cold diethyl ether and dry.

References

- 1. What is the mechanism of Theobromin? [synapse.patsnap.com]

- 2. Theobromine - Wikipedia [en.wikipedia.org]

- 3. Immunostimulatory Activities of Theobromine on Macrophages via the Activation of MAPK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Theobromine - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Metabolomic and Genomic Analysis of Theobromine Biosynthesis in Theobroma cacao | Feng | Tree Genetics and Molecular Breeding [genbreedpublisher.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. whitakerschocolates.com [whitakerschocolates.com]

- 11. bioprofilelabs.com [bioprofilelabs.com]

- 12. mdpi.com [mdpi.com]

- 13. genbreedpublisher.com [genbreedpublisher.com]

- 14. researchgate.net [researchgate.net]

- 15. Biosynthesis, accumulation and degradation of theobromine in developing Theobroma cacao fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. lib3.dss.go.th [lib3.dss.go.th]

- 18. workoutsupplementsreview.com [workoutsupplementsreview.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. hrpub.org [hrpub.org]

- 22. Biosynthesis of caffeine by tea-leaf extracts. Enzymic formation of theobromine from 7-methylxanthine and of caffeine from theobromine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. cabidigitallibrary.org [cabidigitallibrary.org]

- 25. biochemicalponderings.wordpress.com [biochemicalponderings.wordpress.com]

- 26. youtube.com [youtube.com]

Theobromine-d6: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Theobromine-d6 is the deuterated analog of theobromine, a naturally occurring methylxanthine alkaloid found in cocoa beans. Its structural similarity to caffeine positions it as a molecule of significant interest in various biological studies. The incorporation of deuterium atoms provides a stable isotopic label, making this compound an invaluable tool in analytical and research settings, particularly as an internal standard for the precise quantification of theobromine in complex biological matrices using mass spectrometry. This technical guide provides a comprehensive overview of this compound, including its chemical properties, and delves into the experimental applications and known signaling pathways of its non-deuterated counterpart, theobromine, which are critical for its contextual use in research.

Core Data Presentation

For ease of reference, the fundamental quantitative data for this compound is summarized in the table below.

| Property | Value |

| CAS Number | 117490-40-1 |

| Molecular Formula | C₇H₂D₆N₄O₂ |

| Molecular Weight | 186.20 g/mol |

| Formal Name | 3,7-dihydro-3,7-di(methyl-d₃)-1H-purine-2,6-dione |

| Synonyms | 3,7-Dimethylxanthine-d6, Diurobromine-d6 |

Experimental Protocols

The primary application of this compound is as an internal standard in analytical chemistry. Furthermore, understanding the experimental context of theobromine's biological activity is crucial for designing studies where its quantification is necessary.

Quantification of Theobromine using this compound as an Internal Standard by LC-MS/MS

This protocol outlines a general procedure for the quantification of theobromine in biological samples, such as plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.[1][2][3][4]

1. Sample Preparation:

-

To 50 µL of the biological sample (e.g., "blank" human plasma), add a known concentration of this compound internal standard solution. A final concentration of 36.0 ng/mL for this compound has been reported.[1]

-

Perform protein precipitation by adding a sufficient volume of cold methanol.

-

Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Separation is typically achieved on a C18 column. The mobile phase often consists of a gradient of an aqueous solution with a small percentage of formic acid and an organic solvent like acetonitrile or methanol.

-

Mass Spectrometry (MS/MS): The analysis is performed in positive ionization mode. The transitions monitored are:

-

Theobromine: 181/138 (m/z)[1]

-

This compound: The exact transition for the deuterated standard would be determined by direct infusion but would be expected to be approximately 187/[appropriate fragment ion].

-

-

Data is acquired using Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.[4]

3. Calibration and Quantification:

-

Prepare a series of calibration standards with known concentrations of theobromine. For example, calibrant concentrations for theobromine could range from 3.6 to 540.5 ng/mL.[1]

-

Spike each calibration standard with the same concentration of this compound as the unknown samples.

-

Generate a calibration curve by plotting the ratio of the peak area of theobromine to the peak area of this compound against the concentration of theobromine.

-

The concentration of theobromine in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

In Vitro Adipocyte Differentiation Assay (3T3-L1 Cells)

This protocol describes a method to study the effect of theobromine on the differentiation of 3T3-L1 preadipocytes, a common model for studying adipogenesis.[5][6][7]

1. Cell Culture and Seeding:

-

Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% fetal bovine serum and antibiotics.

-

Seed the cells in appropriate culture plates and grow until they reach confluence.

2. Induction of Differentiation:

-

Two days post-confluence (Day 0), induce differentiation by replacing the growth medium with a differentiation medium containing a cocktail of 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin (MDI).

-

Treat the cells with various concentrations of theobromine during the MDI-induced differentiation process.

3. Maintenance and Analysis:

-

On Day 2, replace the differentiation medium with a medium containing only insulin and theobromine.

-

From Day 4 onwards, culture the cells in a regular growth medium with theobromine, changing the medium every two days.

-

On Day 8, assess adipocyte differentiation by:

-

Oil Red O Staining: To visualize the accumulation of lipid droplets.

-

Gene Expression Analysis (qPCR): To measure the mRNA levels of adipogenic marker genes such as PPARγ and C/EBPα.[5]

-

Protein Analysis (Western Blotting): To determine the protein expression levels of key adipogenic transcription factors.

-

Signaling Pathways and Mechanisms of Action

Theobromine exerts its biological effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

References

- 1. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of Caffeine and Theobromine in Cocoa and Beer; LCMS Method Development for Undergraduate Lab Curriculum | ScholarWorks [scholarworks.calstate.edu]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Theobromine inhibits differentiation of 3T3-L1 cells during the early stage of adipogenesis via AMPK and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. khu.elsevierpure.com [khu.elsevierpure.com]

Theobromine-d6: A Technical Guide to Mass Spectrometry Principles for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles of mass spectrometry as applied to the analysis of Theobromine-d6. This compound, a deuterated isotopologue of theobromine, serves as an invaluable internal standard in quantitative bioanalytical studies due to its chemical similarity to the analyte and its distinct mass, ensuring accuracy and precision in drug development and research. This document outlines the fundamental concepts of ionization, fragmentation, and detection of this compound, supported by detailed experimental protocols and data presentation.

Core Principles of Mass Spectrometry for this compound

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In the context of this compound analysis, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice, offering high sensitivity and selectivity.[1]

Ionization: The initial step in the MS analysis of this compound involves the ionization of the molecule. Electrospray ionization (ESI) in positive ion mode is a commonly employed technique for this purpose.[2] In the ESI source, the analyte solution is passed through a heated capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase protonated molecules, [M+H]⁺. For this compound (C₇H₂D₆N₄O₂), with a molecular weight of 186.2 g/mol , the protonated molecule will have an m/z of approximately 187.2.[3]

Tandem Mass Spectrometry (MS/MS) and Fragmentation: Tandem mass spectrometry is crucial for the selective and sensitive quantification of this compound. In an MS/MS experiment, the protonated parent ion of this compound is selected in the first mass analyzer (Q1) and then subjected to collision-induced dissociation (CID) in a collision cell (Q2). During CID, the ion collides with an inert gas, causing it to fragment into smaller, characteristic product ions. These product ions are then analyzed in the second mass analyzer (Q3).[4]

The fragmentation of this compound follows a predictable pathway, largely mirroring that of unlabeled theobromine with shifts in m/z values corresponding to the deuterium labels. The primary fragmentation involves the loss of a methyl isocyanate group (-N(CD₃)CO) and the neutral loss of carbon monoxide (-CO). The presence of the six deuterium atoms on the two methyl groups leads to characteristic mass shifts in the fragment ions compared to unlabeled theobromine.

Experimental Protocols

A robust and validated LC-MS/MS method is essential for the accurate quantification of theobromine using this compound as an internal standard. The following protocol is a synthesis of established methodologies.[1][5]

Sample Preparation:

For biological matrices such as plasma, a protein precipitation step is typically required to remove interfering proteins.

-

To 50 µL of plasma sample, add a known concentration of this compound internal standard solution.

-

Add 150 µL of ice-cold methanol to precipitate the proteins.

-

Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column is commonly used for the separation of theobromine.

-

Mobile Phase: A gradient elution with water (containing 0.1% formic acid) as mobile phase A and acetonitrile (containing 0.1% formic acid) as mobile phase B is effective.

-

Flow Rate: A typical flow rate is around 0.3 to 0.5 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The selection of appropriate MRM transitions is critical for selectivity. The transitions for theobromine and this compound are monitored.

Quantitative Data

The following tables summarize key quantitative data for the LC-MS/MS analysis of theobromine and this compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) | Collision Cell Exit Potential (V) |

| Theobromine | 181.1 | 138.0 | 41 | 25 | 12 |

| This compound | 187.1 | 143.0 | 41 | 25 | 12 |

Table 1: MRM Transitions for Theobromine and this compound.[5]

| Parameter | Value |

| Linearity Range | 3.6 - 540.5 ng/mL |

| LLOQ (Lower Limit of Quantitation) | 3.6 ng/mL |

| ULOQ (Upper Limit of Quantitation) | 540.5 ng/mL |

| Inter-day Precision (CV%) | < 15% |

| Inter-day Accuracy (%) | 85-115% |

Table 2: Typical Validation Parameters for Theobromine Quantification using this compound.[5]

Visualizations

The following diagrams illustrate key processes in the analysis and metabolism of theobromine.

References

- 1. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of theobromine and caffeine in saliva, plasma and urine via liquid chromatography-tandem mass spectrometry: a single analytical protocol applicable to cocoa intervention studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Theobromine: A Comprehensive Technical Guide to its Metabolism and Pharmacokinetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theobromine (3,7-dimethylxanthine), a prominent methylxanthine found in cocoa products, is a pharmacologically active compound with a range of physiological effects. Understanding its metabolic fate and pharmacokinetic profile is crucial for researchers in nutrition, pharmacology, and drug development. This technical guide provides an in-depth overview of the core pathways of theobromine metabolism and its pharmacokinetic properties. Quantitative data are summarized for comparative analysis, and detailed experimental methodologies are provided. Visual diagrams of metabolic pathways and experimental workflows are included to facilitate a comprehensive understanding.

Introduction

Theobromine is structurally similar to caffeine and theophylline, sharing some of their physiological effects, although with generally lower potency. It is primarily consumed through chocolate and other cocoa-containing foods. Following oral ingestion, theobromine undergoes extensive metabolism, primarily in the liver, before being excreted in the urine as a series of metabolites. The rate and profile of its metabolism are key determinants of its biological activity and potential for drug interactions.

Pharmacokinetic Profile

The pharmacokinetics of theobromine have been characterized in several human studies. Key parameters are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of Theobromine in Healthy Adults

| Parameter | Value | Reference |

| Half-life (t½) | 6.1 - 12 hours | [1][2] |

| Time to Peak Plasma Concentration (Tmax) | 2 - 3 hours | [2][3] |

| Apparent Volume of Distribution (Vd) | 0.76 L/kg | [1] |

| Metabolic Clearance Rate (MCR) | 113.8 ± 6.8 ml/min | [1] |

| Oral Bioavailability | Approaches 100% | [4] |

Table 2: Urinary Excretion Profile of Theobromine and its Metabolites in Healthy Adults (0-48h post-ingestion)

| Metabolite | Percentage of Total Excretion | Reference |

| 7-Methylxanthine (7-MX) | 36% | [5] |

| Theobromine (unchanged) | 21% | [5][6] |

| 3-Methylxanthine (3-MX) | 21% | [5][6] |

| 6-amino-5-[N-methylformylamino]-1-methyluracil (6-AMMU) | 11% | [5] |

| 7-Methyluric Acid (7-MU) | 10% | [5] |

| 3,7-Dimethyluric Acid (3,7-DMU) | 1.3% | [5][6] |

| 3-Methyluric Acid (3-MU) | 0.5% | [5] |

Metabolic Pathways

Theobromine is primarily metabolized in the liver through a series of N-demethylation and oxidation reactions. The cytochrome P450 (CYP) enzyme system, particularly isoforms CYP1A2 and CYP2E1, plays a central role in its biotransformation.[3][7] The major metabolic pathways include:

-

N-demethylation: The removal of methyl groups at the N3 and N7 positions to form 3-methylxanthine (3-MX) and 7-methylxanthine (7-MX), respectively.[5]

-

C8-oxidation: The oxidation at the C8 position to form 3,7-dimethyluric acid.[5]

These primary metabolites can undergo further metabolism before urinary excretion. The following diagram illustrates the primary metabolic pathways of theobromine.

Experimental Protocols

The quantification of theobromine and its metabolites in biological matrices is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most common analytical technique employed.

General Protocol for Theobromine and Metabolite Quantification in Human Urine by HPLC-UV

This protocol provides a general framework for the analysis of theobromine and its major metabolites. Specific parameters may require optimization based on the available instrumentation and specific study objectives.

-

Sample Preparation:

-

Collect urine samples over a specified time course (e.g., 0-4, 4-8, 8-12, 12-24, 24-48 hours) following theobromine administration.

-

Centrifuge the urine samples to remove any particulate matter.

-

Dilute the urine samples with the mobile phase or a suitable buffer to bring the analyte concentrations within the linear range of the calibration curve. A 1:5 (v/v) dilution with water is a common starting point.[8]

-

Filter the diluted samples through a 0.45 µm syringe filter prior to injection.

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[8]

-

Mobile Phase: A gradient elution is often employed for the separation of multiple metabolites. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.05% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[9]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 35°C, to ensure reproducible retention times.

-

Detection: UV detection at a wavelength of approximately 272-280 nm.[9][10]

-

Injection Volume: Typically 20 µL.

-

-

Quantification:

-

Prepare a series of standard solutions of theobromine and its metabolites of known concentrations in the mobile phase or a synthetic urine matrix.

-

Generate a calibration curve by plotting the peak area against the concentration for each analyte.

-

Quantify the concentration of each analyte in the urine samples by interpolating their peak areas from the respective calibration curves.

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a human pharmacokinetic study of theobromine.

Conclusion

This technical guide has provided a detailed overview of the metabolism and pharmacokinetic pathways of theobromine. The quantitative data presented in the tables offer a valuable resource for comparative analysis, while the detailed experimental protocols and workflow diagrams provide practical guidance for researchers. A thorough understanding of these core principles is fundamental for advancing research into the physiological effects of theobromine and for its potential applications in drug development. Further research is warranted to fully elucidate the inter-individual variability in theobromine metabolism and its clinical implications.

References

- 1. Studies on theobromine disposition in normal subjects. Alterations induced by dietary abstention from or exposure to methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Psychopharmacology of theobromine in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Theobromine - Wikipedia [en.wikipedia.org]

- 4. Theobromine | C7H8N4O2 | CID 5429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Elimination of theobromine metabolites in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy of Theobromine and Its Metabolites in Reducing the Risk of Uric Acid Lithiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biotransformation of caffeine, paraxanthine, theobromine and theophylline by cDNA-expressed human CYP1A2 and CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. researchgate.net [researchgate.net]

- 10. Simultaneous HPLC determination of caffeine, theobromine, and theophylline in food, drinks, and herbal products - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Safety and Handling of Theobromine-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling guidelines, and technical data for Theobromine-d6, a deuterated analog of theobromine. It is intended to serve as an essential resource for laboratory personnel to ensure safe and effective use of this compound in research and development settings.

Chemical and Physical Properties

This compound, with the formal name 3,7-dihydro-3,7-di(methyl-d3)-1H-purine-2,6-dione, is the deuterated form of theobromine, a naturally occurring methylxanthine alkaloid found in cocoa beans. Its primary application in a research setting is as an internal standard for the quantification of theobromine in various biological and food matrices using mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Table 1: Chemical and Physical Data for this compound

| Property | Value |

| CAS Number | 117490-40-1 |

| Molecular Formula | C₇H₂D₆N₄O₂ |

| Molecular Weight | 186.2 g/mol |

| Appearance | Solid, white powder |

| Purity | ≥99% deuterated forms (d₁-d₆) |

| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 1 mg/ml, PBS (pH 7.2): 1 mg/ml |

| Stability | ≥ 4 years when stored at -20°C |

Safety and Hazard Information

This compound is classified as harmful if swallowed.[1] It is essential to handle this compound with appropriate personal protective equipment and follow standard laboratory safety procedures.

Table 2: Hazard Identification and Safety Precautions

| Hazard | Description | Precautionary Measures |

| Acute Oral Toxicity | Harmful if swallowed.[1] | Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed: Call a poison center/doctor if you feel unwell. Rinse mouth.[1] |

| Skin Irritation | No significant irritant effect. | Wear protective gloves. |

| Eye Irritation | No significant irritating effect. | Wear safety glasses with side-shields. |

| Sensitization | No sensitizing effects known. | N/A |

| Carcinogenicity | Not listed as a carcinogen by IARC, NTP, or OSHA.[1] | N/A |

| Environmental Hazard | Water hazard class 1 (Self-assessment): slightly hazardous for water. Do not allow undiluted product or large quantities of it to reach ground water, water course or sewage system.[1] | Prevent release to the environment. |

First Aid Measures:

-

If Swallowed: Rinse mouth. Call a poison control center or doctor immediately for treatment advice.

-

In Case of Skin Contact: Wash off with soap and plenty of water.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor.

-

If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and stability of this compound and to ensure the safety of laboratory personnel.

-

Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols. Wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses.[2]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is -20°C for long-term stability.[3]

-

Incompatibilities: Avoid strong oxidizing agents.

Experimental Protocols

This compound is primarily used as an internal standard in quantitative analysis. Below is a representative protocol for the quantification of theobromine in plasma using LC-MS/MS.

Protocol: Quantification of Theobromine in Plasma by LC-MS/MS

1. Preparation of Internal Standard (IS) Stock Solution:

- Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

- From the stock solution, prepare a working internal standard solution at a concentration of 72 ng/mL in methanol.[3]

2. Sample Preparation:

- To 50 µL of plasma sample, add 50 µL of the this compound working internal standard solution (final concentration of 36.0 ng/mL).[3]

- Perform protein precipitation by adding three volumes of methanol.

- Vortex the mixture and then centrifuge at 14,000 x g for 20 minutes.[3]

- Collect the supernatant and evaporate to dryness using a vacuum centrifuge.

- Reconstitute the dried extract in 100 µL of 2% acetonitrile + 0.1% formic acid.[3]

- Sonicate for 2 minutes and centrifuge at 14,000 x g for 5 minutes.[3]

- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions (Representative):

- LC System: Agilent 1290 Infinity LC system or equivalent.

- Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: A suitable gradient to separate theobromine from other matrix components.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 10 µL.[3]

- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6410) with an electrospray ionization (ESI) source in positive ion mode.[4]

- MRM Transitions:

- Theobromine: Precursor ion m/z 181 -> Product ion m/z 138

- This compound: Precursor ion m/z 187 -> Product ion m/z 143 (or other appropriate fragment)

4. Data Analysis:

- Quantify theobromine by constructing a calibration curve using known concentrations of theobromine standard spiked with a constant concentration of this compound.

- Calculate the peak area ratio of theobromine to this compound.

- Determine the concentration of theobromine in the samples by interpolating from the calibration curve.

Signaling Pathways and Mechanism of Action

Theobromine, the non-deuterated parent compound of this compound, exerts its biological effects through several mechanisms, primarily by acting as an antagonist of adenosine receptors and an inhibitor of phosphodiesterases (PDEs). These actions modulate various downstream signaling pathways.

Adenosine Receptor Antagonism

Theobromine competitively binds to adenosine receptors (A1 and A2A), blocking the action of adenosine. Adenosine is a neuromodulator that generally has inhibitory effects in the central nervous system. By blocking these receptors, theobromine can lead to increased neuronal firing and the release of other neurotransmitters.

Caption: Theobromine as an antagonist of adenosine receptors.

Phosphodiesterase (PDE) Inhibition

Theobromine inhibits phosphodiesterase enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDEs leads to an accumulation of intracellular cAMP, a second messenger that activates protein kinase A (PKA) and other downstream effectors, influencing a wide range of cellular processes.

Caption: Mechanism of Theobromine via phosphodiesterase inhibition.

Downstream Signaling Pathways

The increase in cAMP and other upstream effects of theobromine can modulate several key signaling pathways, including the AMP-activated protein kinase (AMPK) and Mitogen-activated protein kinase (MAPK) pathways.

Caption: Overview of signaling pathways modulated by Theobromine.

Disposal Considerations

Waste materials should be disposed of in accordance with local, state, and federal regulations. It is recommended to dispose of this substance and its container as hazardous waste. Do not allow the product to reach the sewage system.[1]

Toxicological Information

The acute toxicity of this compound is expected to be similar to that of theobromine. Theobromine is known to be toxic to dogs, with a reported LD50 of 250-500 mg/kg.[3] It is important to note that this product is for research use only and not for human or veterinary use.[3]

This technical guide provides a summary of the available information on the safety and handling of this compound. It is crucial for all users to read and understand the Safety Data Sheet (SDS) provided by the supplier before handling this compound.

References

- 1. Quantification of theobromine and caffeine in saliva, plasma and urine via liquid chromatography-tandem mass spectrometry: a single analytical protocol applicable to cocoa intervention studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. unirelab.it [unirelab.it]

Methodological & Application

Theobromine-d6 as an Internal Standard for Accurate LC-MS/MS Quantification

Application Note and Protocol

Introduction

Theobromine (3,7-dimethylxanthine) is a methylxanthine alkaloid naturally found in cocoa beans, and consequently in chocolate, as well as in other foods like tea and cola nuts. It is structurally similar to caffeine and has various physiological effects.[1] Accurate quantification of theobromine is crucial in food science, clinical diagnostics, and pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical technique for this purpose due to its high sensitivity and selectivity.[2][3]

The use of a stable isotope-labeled internal standard is essential for reliable LC-MS/MS quantification, as it compensates for variations in sample preparation, injection volume, and matrix effects.[2] Theobromine-d6, a deuterated analog of theobromine, is an ideal internal standard for this application. Its chemical and physical properties are nearly identical to theobromine, ensuring it co-elutes and experiences similar ionization efficiency, while its mass difference allows for distinct detection by the mass spectrometer. This application note provides a detailed protocol for the quantification of theobromine in various matrices using this compound as an internal standard with LC-MS/MS.

Experimental Workflow

Caption: Experimental workflow for the quantification of theobromine using this compound as an internal standard by LC-MS/MS.

Experimental Protocols

Materials and Reagents

-

Theobromine (analytical standard)

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., human plasma, urine, saliva) or food sample

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

Standard Solution Preparation

-

Primary Stock Solutions: Prepare individual primary stock solutions of theobromine and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of theobromine by serial dilution of the primary stock solution with a suitable solvent (e.g., 50:50 methanol:water).

-

Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 36.0 ng/mL) in the same solvent.[4]

Sample Preparation (Human Plasma)

-

Pipette 50 µL of human plasma into a microcentrifuge tube.

-

Add a specific volume of the this compound internal standard working solution to each sample.

-

For calibration standards, add the corresponding theobromine working standard solution. For unknown samples, add an equivalent volume of solvent.

-

Precipitate proteins by adding a threefold volume of methanol.

-

Vortex mix for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

Note: For other matrices like saliva or urine, a simple dilution step prior to injection may be sufficient to minimize matrix effects.[5] For solid samples like chocolate, an initial extraction step is required.[6][7]

LC-MS/MS Conditions

Liquid Chromatography (LC)

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized for separation of theobromine and potential interferences |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 - 10 µL |

Mass Spectrometry (MS)

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 - 5.5 kV[3][8] |

| Source Temperature | 150 °C[3] |

| Desolvation Gas Temp | 300 °C[3] |

| Collision Energy | Optimized for each transition (e.g., 20-45 eV)[2][9] |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Theobromine | 181.07 | 138.0[2][10] |

| This compound | 187.1 | 142.1 (or other appropriate fragment) |

Quantitative Data Summary

The use of this compound as an internal standard allows for the development of robust and reliable LC-MS/MS methods. The following tables summarize typical validation parameters.

Table 1: Calibration Curve and Linearity

| Analyte | Matrix | Calibration Range (ng/mL) | R² |

| Theobromine | Human Plasma | 3.6 - 540.5[4] | > 0.99 |

| Theobromine | Saliva, Plasma, Urine | 2.5 - 400 µmol/L[5] | > 0.9968[5] |

Table 2: Accuracy and Precision

| Analyte | Matrix | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) |

| Theobromine | Human Plasma | Low (5.5 ng/mL) | 4.8 | 7.3 | -8.1 |

| Medium (36.0 ng/mL) | 5.5 | 5.9 | -1.2 | ||

| High (315.7 ng/mL) | 8.0 | 8.0 | 0.4 | ||

| Data adapted from Mendes et al., 2019.[2][10] |

Table 3: Recovery

| Analyte | Matrix | Concentration Level | Extraction Recovery (%) |

| Theobromine | Human Plasma | Low, Medium, High | 84 - 91[4] |

| This compound | Human Plasma | - | ~89[4] |

| Data adapted from Mendes et al., 2019.[4] |

Conclusion

This compound serves as an excellent internal standard for the quantification of theobromine by LC-MS/MS. Its use ensures high accuracy and precision by correcting for variability during sample processing and analysis. The detailed protocol and performance data presented in this application note demonstrate a robust and reliable method suitable for a wide range of applications in research, clinical, and quality control laboratories.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quality Parameters, Caffeine and Theobromine Contents and Antioxidant Activity of Artisan and Commercial Chocolate from Brazil [scirp.org]

- 4. mdpi.com [mdpi.com]